molecular formula C32H24N16Ni B11927917 Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine

Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine

Cat. No.: B11927917
M. Wt: 691.3 g/mol
InChI Key: FRNLBPSBTFOFPD-UHFFFAOYSA-N
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Description

Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine is a complex organic compound that belongs to the phthalocyanine family. Phthalocyanines are known for their intense color and stability, making them useful in various applications such as dyes, pigments, and catalysts. This compound is particularly notable for its unique structure, which includes eight amino groups attached to the phthalocyanine ring, enhancing its reactivity and functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a nickel salt. The reaction is carried out under high-temperature conditions, often in a solvent such as dimethylformamide (DMF) or 1-chloronaphthalene. The presence of a base, such as sodium or potassium carbonate, is essential to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form different reduced states of the phthalocyanine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or nitric acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-phthalocyanine derivatives, while substitution can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine exerts its effects involves its interaction with molecular targets and pathways. The compound’s amino groups enhance its ability to bind to various substrates, facilitating catalytic reactions. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Nickel(II) phthalocyanine: Lacks the amino groups, resulting in different reactivity and applications.

    Copper(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine: Similar structure but with copper instead of nickel, leading to different catalytic properties.

    Zinc(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine: Similar structure but with zinc, affecting its electronic properties.

Uniqueness

Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine is unique due to the presence of eight amino groups, which significantly enhance its reactivity and functionality compared to other phthalocyanine derivatives. This makes it particularly useful in applications requiring high reactivity and stability .

Properties

Molecular Formula

C32H24N16Ni

Molecular Weight

691.3 g/mol

IUPAC Name

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6,7,15,16,24,25,33,34-octamine;nickel(2+)

InChI

InChI=1S/C32H24N16.Ni/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H,33-40H2;/q-2;+2

InChI Key

FRNLBPSBTFOFPD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1N)N)C3=NC4=NC(=NC5=C6C=C(C(=CC6=C([N-]5)N=C7C8=CC(=C(C=C8C(=N7)N=C2[N-]3)N)N)N)N)C9=CC(=C(C=C94)N)N.[Ni+2]

Origin of Product

United States

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